molecular formula C17H30N6O8S2 B14275402 Glycylglycyl-L-alanyl-L-threonyl-L-cysteinyl-L-cysteine CAS No. 184778-53-8

Glycylglycyl-L-alanyl-L-threonyl-L-cysteinyl-L-cysteine

Cat. No.: B14275402
CAS No.: 184778-53-8
M. Wt: 510.6 g/mol
InChI Key: WIBXAIWJRMRZFB-MRVGTOHUSA-N
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Description

Glycylglycyl-L-alanyl-L-threonyl-L-cysteinyl-L-cysteine is a synthetic peptide composed of multiple amino acids. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The structure of this compound includes glycine, alanine, threonine, and cysteine residues, which contribute to its unique properties and functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycylglycyl-L-alanyl-L-threonyl-L-cysteinyl-L-cysteine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency and yield, ensuring the production of high-purity peptides for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

Glycylglycyl-L-alanyl-L-threonyl-L-cysteinyl-L-cysteine can undergo various chemical reactions, including:

    Oxidation: The cysteine residues can form disulfide bonds through oxidation.

    Reduction: Disulfide bonds can be reduced back to free thiol groups.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in mild conditions.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Various reagents depending on the desired modification, such as acylation or alkylation agents.

Major Products Formed

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Regeneration of free thiol groups.

    Substitution: Modified peptides with altered functional groups.

Scientific Research Applications

Glycylglycyl-L-alanyl-L-threonyl-L-cysteinyl-L-cysteine has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling.

    Medicine: Potential therapeutic applications, including drug delivery and as a component of peptide-based vaccines.

    Industry: Utilized in the development of biomaterials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of Glycylglycyl-L-alanyl-L-threonyl-L-cysteinyl-L-cysteine involves its interaction with specific molecular targets and pathways. The cysteine residues can form disulfide bonds, which play a crucial role in stabilizing protein structures and facilitating redox reactions. The peptide may also interact with cellular receptors and enzymes, influencing various biological processes.

Comparison with Similar Compounds

Similar Compounds

    Glycylglycyl-L-alanyl-L-threonyl-L-cysteinyl-L-cystine: Similar structure but with an additional cystine residue.

    Glycylglycyl-L-alanyl-L-threonyl-L-cysteinyl-L-alanine: Similar structure but with an alanine residue instead of cysteine.

Uniqueness

Glycylglycyl-L-alanyl-L-threonyl-L-cysteinyl-L-cysteine is unique due to its specific sequence and the presence of cysteine residues, which allow for the formation of disulfide bonds. This property makes it valuable for studying redox reactions and protein folding.

Properties

CAS No.

184778-53-8

Molecular Formula

C17H30N6O8S2

Molecular Weight

510.6 g/mol

IUPAC Name

(2R)-2-[[(2R)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoic acid

InChI

InChI=1S/C17H30N6O8S2/c1-7(20-12(26)4-19-11(25)3-18)14(27)23-13(8(2)24)16(29)21-9(5-32)15(28)22-10(6-33)17(30)31/h7-10,13,24,32-33H,3-6,18H2,1-2H3,(H,19,25)(H,20,26)(H,21,29)(H,22,28)(H,23,27)(H,30,31)/t7-,8+,9-,10-,13-/m0/s1

InChI Key

WIBXAIWJRMRZFB-MRVGTOHUSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)CN)O

Canonical SMILES

CC(C(C(=O)NC(CS)C(=O)NC(CS)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)CN)O

Origin of Product

United States

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